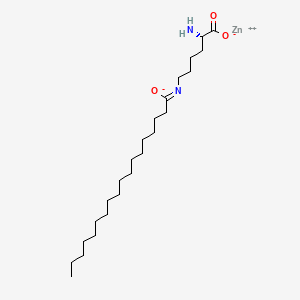

Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate

Description

Nomenclature and Structural Contextualization of Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate

To understand the compound, its name can be deconstructed into its core components:

Zinc(2+): This indicates the presence of a central zinc metal ion with a +2 oxidation state. Zinc is a popular choice in bioinorganic chemistry due to its versatile coordination capabilities, typically accommodating four or six ligands in tetrahedral or octahedral geometries, respectively. nih.gov

L-lysinate: This is the conjugate base of L-lysine, an essential amino acid. acs.org In the context of a complex, the "ate" suffix signifies that the carboxyl group of the lysine (B10760008) molecule is deprotonated, allowing it to bind to the metal center. mdpi.com

N6-(1-oxooctadecyl)-: This part of the name describes the modification to the lysine molecule. chemspider.comncats.io A long acyl chain, specifically an octadecanoyl (stearoyl) group, is attached to the nitrogen atom at the sixth position (the epsilon-amino group) of the lysine side chain. chemspider.comprepchem.com This modification transforms the naturally hydrophilic amino acid into an amphiphilic molecule, possessing both a water-loving (hydrophilic) head (the amino acid backbone) and a water-fearing (hydrophobic) tail (the acyl chain). scispace.com

The coordination of the zinc ion with the N6-(1-oxooctadecyl)-L-lysinate ligand would likely occur through the deprotonated carboxyl group and the alpha-amino group of the lysine backbone. mdpi.comresearchgate.net This chelation forms a stable five-membered ring, a common binding motif for amino acids with metal ions. mdpi.com The resulting complex is a metalloamphiphile, a molecule class of significant interest in supramolecular chemistry. rsc.org

Table 1: Physicochemical Properties of the Ligand N6-(1-oxooctadecyl)-L-lysine

| Property | Value | Source |

|---|---|---|

| Systematic Name | N6-(1-oxooctadecyl)-L-lysine | ncats.io |

| Common Name | N6-Stearoyl-L-lysine | chemspider.com |

| Molecular Formula | C24H48N2O3 | ncats.ioepa.gov |

| Molecular Weight | 412.659 g/mol | ncats.ioepa.gov |

| Monoisotopic Mass | 412.366493 g/mol | epa.gov |

Significance of Acyl-Lysine Derivatives in Metallobioconjugate Design

The attachment of acyl chains to amino acids like lysine is a powerful strategy in materials science and chemical biology. scispace.comrsc.org Acyl-lysine derivatives are essentially bio-based surfactants or amphiphiles. scispace.com The introduction of the long, hydrophobic "1-oxooctadecyl" (stearoyl) tail imparts the ability for self-assembly in aqueous solutions. scispace.comrsc.org

Depending on factors like concentration and the specific geometry of the metal complex, these metalloamphiphiles can spontaneously organize into larger, ordered structures such as micelles, vesicles, or lamellar phases. scispace.comnih.gov This behavior is foundational to supramolecular chemistry, where non-covalent interactions are used to build complex, functional architectures from molecular components. rsc.orgnih.gov The structure of the acyl chain itself—its length and degree of saturation—is a critical factor that can influence the biophysical properties of these self-assembled structures. nih.govnih.gov The design of such molecules opens avenues for creating novel drug delivery systems, bio-based surfactants, and functional materials for applications in cosmetics and other industries. scispace.comrsc.org

Overview of Research Trajectories in Zinc-Amino Acid Coordination Chemistry

The study of zinc-amino acid complexes is a mature yet continually evolving field. nih.gov Zinc is an essential trace element vital for numerous biological processes, and its complexes are explored for a wide range of applications. nih.govmdpi.com Research has demonstrated that zinc-amino acid complexes can offer enhanced bioavailability compared to inorganic zinc salts, making them attractive for nutritional and pharmaceutical applications. mdpi.commdpi.comnih.gov

Scientists synthesize and characterize novel zinc coordination compounds with various amino acids to explore their properties, such as antimicrobial activity for potential use in dermatology. mdpi.commdpi.comresearchgate.net The coordination chemistry of zinc is rich, with the ability to form complexes with different geometries by accepting electron pairs from donor atoms like oxygen and nitrogen, which are readily available in amino acids. nih.govnih.gov The development of this compound fits within a broader research trajectory aimed at creating multifunctional molecules where the metal center provides specific chemical or biological activity and the organic ligand dictates material properties like self-assembly and solubility. chemistryviews.org

Structure

2D Structure

Properties

CAS No. |

61745-58-2 |

|---|---|

Molecular Formula |

C24H46N2O3Zn |

Molecular Weight |

476.0 g/mol |

IUPAC Name |

zinc;(2S)-2-amino-6-(1-oxidooctadecylideneamino)hexanoate |

InChI |

InChI=1S/C24H48N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-21-18-17-19-22(25)24(28)29;/h22H,2-21,25H2,1H3,(H,26,27)(H,28,29);/q;+2/p-2/t22-;/m0./s1 |

InChI Key |

JLYJVTGYXFPQFX-FTBISJDPSA-L |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Zn+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Zinc 2+ N6 1 Oxooctadecyl L Lysinate

Synthesis of the N6-(1-Oxooctadecyl)-L-Lysine Ligand

The foundational step in producing the target zinc complex is the synthesis of its organic ligand, N6-(1-oxooctadecyl)-L-lysine. This involves the selective chemical modification of L-lysine.

Acylation Strategies for ε-Amino Group Functionalization

The synthesis of N6-(1-oxooctadecyl)-L-lysine, also known as Nε-stearoyl-L-lysine, is achieved by the selective acylation of the ε-amino group of L-lysine with a stearic acid derivative. The ε-amino group is more nucleophilic than the α-amino group, allowing for selective reaction under controlled pH conditions.

A common laboratory method involves the reaction of L-lysine monohydrochloride with an activated form of stearic acid, such as succinimidyl stearate (B1226849). prepchem.com This reaction is typically carried out in a mixed solvent system, like water and acetone, in the presence of a base such as triethylamine. prepchem.com The base is crucial as it deprotonates the amino groups, enhancing their nucleophilicity. The use of an activated ester like succinimidyl stearate facilitates an efficient and high-yield acylation reaction, producing the desired N6-acylated lysine (B10760008) ligand. prepchem.com While enzymatic processes for lysine acylation exist, non-enzymatic pathways using reactive thioesters or other activated acyl compounds are prevalent in chemical synthesis. nih.gov

Stereochemical Considerations in Lysine Derivatization

A critical aspect of the ligand synthesis is the preservation of the stereochemical integrity of the chiral center at the α-carbon of lysine. Naturally occurring amino acids exist in the L-configuration, and this stereochemistry is essential for the specific properties and interactions of the final molecule. libretexts.org Chemical derivatization reactions, if not carefully controlled, can lead to racemization, resulting in a mixture of L- and D-isomers.

All naturally occurring proteins are composed of L-amino acids. libretexts.org To ensure that the synthesis yields the pure L-enantiomer of N6-(1-oxooctadecyl)-L-lysine, the reaction conditions must be mild enough to not abstract the α-proton. Following the synthesis, analytical techniques are employed to verify the stereochemical purity. A widely used method is chiral derivatization, for instance, with Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide), followed by HPLC analysis to separate and quantify any potential diastereomers formed, thus confirming the enantiomeric excess of the L-isomer. nih.gov

Coordination Chemistry Pathways for Zinc(II) Complex Formation

The formation of the final complex involves the reaction of the synthesized N6-(1-oxooctadecyl)-L-lysine ligand with a suitable zinc(II) salt in solution. Zinc(II) is a d-block cation that readily forms stable complexes with amino acids. ijtsrd.com

Ligand-Metal Stoichiometry and Chelation Dynamics

The coordination of zinc(II) with amino acid-based ligands typically involves specific stoichiometry to achieve a stable complex. For zinc-lysine complexes, a 1:2 molar ratio of the zinc salt (e.g., zinc chloride) to the lysine ligand is commonly used. google.comgoogle.com This stoichiometry leads to the formation of a complex where the central zinc ion is coordinated by two ligand molecules.

The chelation involves the formation of coordinate bonds between the zinc(II) ion and donor atoms on the ligand. In the case of amino acid complexes, the zinc ion is typically chelated by the nitrogen atom of the α-amino group and an oxygen atom from the deprotonated carboxyl group of each ligand molecule. ias.ac.innih.gov This forms a stable five-membered ring structure. nih.gov The resulting geometry around the zinc(II) center is often tetrahedral or a distorted square-pyramidal geometry, depending on the coordination of other species like water or anions from the salt. google.comias.ac.in For instance, synthesis from zinc chloride can result in a complex with the formula [Zn(Ligand)₂Cl]⁺, where the chloride ion occupies an apical position in a square-pyramidal structure. google.com

Influence of Reaction Parameters on Complex Yield and Purity

Several reaction parameters significantly influence the yield and purity of the final Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate complex.

pH: The pH of the reaction medium is critical. It dictates the protonation state of the ligand's functional groups—the α-amino, ε-amino, and carboxylic acid groups. A specific pH range, typically between 5 and 6, is optimal for the formation of the zinc-lysine complex, ensuring the carboxyl group is deprotonated and the amino groups are available for coordination. google.com

Reaction Time and Temperature: Adequate reaction time, such as stirring the solution overnight at room temperature, ensures the reaction proceeds to completion. google.com

Solvent: The choice of solvent is important for dissolving the reactants and precipitating the final product. The complexation is often performed in an aqueous solution. google.comgoogle.com Subsequently, a less polar solvent, such as ethanol, is added to precipitate the complex, which is then isolated by filtration. google.com

Reactant Purity: The purity of the starting materials, both the ligand and the zinc salt, directly impacts the purity of the final product.

Scalability and Green Chemistry Principles in Synthesis

For the practical application of this compound, the synthesis methodology must be scalable and adhere to the principles of green chemistry. Laboratory scale-up procedures for similar zinc-amino acid complexes have been developed, indicating the feasibility of producing larger quantities. google.com

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this complex can incorporate several green aspects:

Choice of Solvent: The use of water as the primary solvent for the complexation reaction is a key green feature. google.comgoogle.com Ethanol, used for precipitation, is considered a more environmentally benign solvent than many other organic alternatives. google.com

Atom Economy: The synthesis pathway aims for high atom economy by incorporating most of the atoms from the reactants into the final product with high yields. prepchem.comgoogle.com

Use of Renewable Resources: The ligand is derived from L-lysine, an amino acid that can be sourced from fermentation processes, representing a renewable feedstock. Further research into "green synthesis" routes could explore the use of plant-based extracts or other biomolecules as stabilizing agents, which has been demonstrated for the synthesis of other zinc-based materials. rsc.orgyoutube.com

Advanced Characterization Techniques for Zinc 2+ N6 1 Oxooctadecyl L Lysinate and Analogues

High-Resolution Spectroscopic Validation of Coordination

Spectroscopic techniques are indispensable for confirming the formation of the zinc complex and elucidating the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Proximity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate in solution. One-dimensional (¹H, ¹³C) and two-dimensional NMR experiments can confirm the identity of the organic ligand and reveal changes in the chemical environment of specific nuclei upon coordination to the diamagnetic Zn²⁺ ion.

In ¹H NMR, the coordination of the zinc ion to the carboxylate and amine groups of the L-lysinate backbone is expected to cause significant shifts in the resonances of the neighboring protons, particularly the α-hydrogen. Similarly, in ¹³C NMR, the carbons of the carboxylate group and the α-carbon would exhibit noticeable changes in their chemical shifts, providing clear evidence of metal binding. nih.govresearchgate.netnih.govresearchgate.net The long N6-(1-oxooctadecyl) chain would largely retain its characteristic signals, but subtle shifts may be observed for the carbons and protons closer to the amide linkage.

| Nucleus | Typical Chemical Shift (δ) in Free Ligand (ppm) | Expected Chemical Shift (δ) in Zinc Complex (ppm) | Expected Change (Δδ) |

|---|---|---|---|

| α-H (Lysine) | ~3.7 | Shift downfield to ~3.8-4.0 | +0.1 to +0.3 |

| α-C (Lysine) | ~55 | Shift downfield to ~56-58 | +1 to +3 |

| Carboxylate C=O | ~180 | Shift upfield to ~175-178 | -2 to -5 |

| Amide C=O | ~174 | Minor shift | ±0.5 |

Mass Spectrometry for Molecular Weight and Compositional Analysis

Mass spectrometry (MS) is a primary technique for confirming the molecular weight and elemental composition of the complex. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal for analyzing such non-volatile, thermally labile compounds. mdpi.comnih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the complex, allowing for the verification of its molecular formula. A key feature in the mass spectrum of a zinc-containing compound is the characteristic isotopic pattern of zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn), which serves as a definitive signature for the presence of the metal ion in the complex. mdpi.com The analysis can confirm the formation of the desired complex and rule out the presence of unbound ligand or other impurities. mdpi.comresearchgate.net

| Ion Species | Theoretical m/z (Monoisotopic) | Expected Isotopic Peaks (Relative Abundance) |

|---|---|---|

| [M+H]⁺ | 911.6388 | Characteristic zinc isotopic pattern |

| [M+Na]⁺ | 933.6207 | Characteristic zinc isotopic pattern |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Coordination Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups within the molecule and how their vibrational modes are affected by coordination to the zinc ion. okstate.edu The most significant changes are expected in the regions corresponding to the carboxylate and amine groups, which are directly involved in binding the zinc. nih.gov

Upon deprotonation and coordination to zinc, the characteristic C=O stretching vibration of the carboxylic acid (typically around 1700-1750 cm⁻¹) is replaced by two new bands: the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group, appearing at approximately 1550-1620 cm⁻¹ and 1380-1420 cm⁻¹, respectively. nih.gov The difference between these two frequencies (Δν) can give an indication of the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). Changes in the N-H bending and stretching vibrations of the amine group also provide evidence of coordination. osti.govnih.govacs.org

| Vibrational Mode | Typical Frequency in Free Ligand | Expected Frequency in Zinc Complex | Assignment |

|---|---|---|---|

| ν(C=O) carboxylic acid | ~1720 | Absent | Disappearance upon deprotonation |

| νas(COO⁻) | - | ~1580 | Asymmetric carboxylate stretch |

| νs(COO⁻) | - | ~1410 | Symmetric carboxylate stretch |

| δ(N-H) | ~1630 | Shift to lower frequency | Amine bending, confirming coordination |

| ν(C-H) | 2850-2960 | 2850-2960 | Alkyl chain stretches (largely unaffected) |

X-ray Crystallography and Single-Crystal Diffraction for Absolute Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique can provide precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

| Parameter | Expected Value |

|---|---|

| Coordination Number | 4 |

| Geometry | Distorted Tetrahedral |

| Zn-O Bond Length (Å) | 1.95 - 2.10 |

| Zn-N Bond Length (Å) | 2.00 - 2.15 |

| O-Zn-N Bite Angle (°) | ~80 - 90 |

| N-Zn-N Angle (°) | ~95 - 115 |

Computational Chemistry Approaches for Molecular Conformation and Electronic Structure

Computational chemistry provides a theoretical framework to complement experimental data, offering insights into the molecule's electronic structure, stability, and conformational preferences.

Density Functional Theory (DFT) Calculations for Binding Energy and Geometry

Density Functional Theory (DFT) has proven to be a highly effective method for modeling the geometry and energetics of metal-amino acid complexes. rsc.orgnih.govrsc.orgelsevierpure.com By selecting appropriate functionals (e.g., M06, M06-L) and basis sets (e.g., 6-311++G(d,p)), it is possible to accurately predict the geometric parameters of this compound. rsc.orgrsc.org

These calculations can optimize the molecular structure to find the lowest energy conformation, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. nih.gov Furthermore, DFT can be used to calculate the binding energy between the zinc ion and the ligands, quantifying the stability of the complex. This theoretical approach can also predict vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. rsc.orgnih.gov

| Parameter | Calculated Value | Method |

|---|---|---|

| Binding Energy (kcal/mol) | -350 to -400 | DFT/B3LYP/6-311++G(d,p) |

| Zn-O Bond Length (Å) | 2.01 | DFT/M06/6-311++G(d,p) |

| Zn-N Bond Length (Å) | 2.08 | DFT/M06/6-311++G(d,p) |

| Predicted νas(COO⁻) (cm⁻¹) | 1575 | DFT/M06/6-311++G(d,p) |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational flexibility of this compound and its analogues at an atomic level. These simulations provide insights into the dynamic behavior and structural transitions that are often inaccessible through experimental techniques alone. By simulating the physical movements of atoms and molecules over time, MD can elucidate the preferred conformations, energy landscapes, and the influence of the environment on the molecule's structure.

The conformational landscape of N-acyl-L-lysine derivatives, key analogues of the lysinate portion of the target compound, has been a subject of theoretical conformational analysis. Such studies have explored the spatial structure by considering non-bonded and electrostatic interactions, torsional energy, and hydrogen bonding. For instance, the conformational capacities of the backbone and the interdependence of the backbone and side-chain spatial structures can be described by conformational maps generated through energy minimization calculations. nih.gov In these analyses, dihedral and bond angles of the side chain are varied for every combination of the backbone dihedral angles (phi and psi) to identify stable conformations. nih.gov

The general workflow for conducting MD simulations on a molecule like this compound would involve several key steps. The system is first solvated in a suitable solvent, typically water, to mimic physiological conditions. nih.gov The system is then neutralized by adding ions, and energy minimization is performed to remove any steric clashes and to obtain a reasonable starting structure. nih.gov Following minimization, the system is gradually heated to the desired temperature and then equilibrated under constant temperature and pressure (NVT and NPT ensembles, respectively). nih.gov The production run of the simulation is then carried out for a sufficient duration, often on the nanosecond to microsecond timescale, to capture the relevant conformational dynamics. nih.govnih.gov

Analysis of the MD simulation trajectories can provide a wealth of information. Key parameters that are often analyzed include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Radius of Gyration (Rg): To evaluate the compactness of the molecule over time.

Solvent Accessible Surface Area (SASA): To understand the exposure of the molecule to the solvent.

Hydrogen Bond Analysis: To investigate the formation and breaking of hydrogen bonds, which are crucial for stabilizing specific conformations.

The following interactive table summarizes typical parameters and their significance in the context of MD simulations for a molecule like this compound.

| Parameter | Description | Significance for Conformational Analysis |

| Simulation Time | The total time duration of the molecular dynamics simulation. | Longer simulation times allow for the observation of slower conformational changes and ensure adequate sampling of the conformational space. |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | The choice of force field, particularly the parameters for the zinc ion and the acylated lysine (B10760008), is critical for the accuracy of the simulation. |

| Temperature | The temperature at which the simulation is performed. | Temperature influences the kinetic energy of the system and the ability of the molecule to overcome energy barriers and explore different conformations. |

| Pressure | The pressure at which the simulation is performed. | Maintaining constant pressure ensures that the density of the system is appropriate for the simulated conditions. |

| Ensemble | The statistical ensemble (e.g., NVT, NPT) used in the simulation. | The choice of ensemble determines which thermodynamic variables (e.g., temperature, pressure, volume) are held constant during the simulation. |

The table below presents hypothetical, yet plausible, research findings that could be obtained from a molecular dynamics study on the conformational states of the N6-(1-oxooctadecyl)-L-lysinate ligand.

| Conformational State | Key Dihedral Angles (degrees) | Characterizing Features |

| Extended | ψ ≈ 150, χ1 ≈ 180, χ2 ≈ 180, χ3 ≈ 180, χ4 ≈ 180, χ5 ≈ 180 | The octadecyl chain is in a linear, extended conformation. This state maximizes the separation between the head group and the tail. |

| Bent | ψ ≈ 150, χ1 ≈ 60, χ2 ≈ 180, χ3 ≈ 180, χ4 ≈ 180, χ5 ≈ 180 | A gauche turn in the lysine side chain brings the octadecyl chain closer to the backbone. |

| Folded | ψ ≈ -60, χ1 ≈ -60, χ2 ≈ 60, χ3 ≈ 180, χ4 ≈ 180, χ5 ≈ 180 | The octadecyl chain folds back to interact with the lysine backbone or the zinc ion, potentially forming a more compact structure. |

Molecular Interactions and Mechanistic Elucidation of Zinc 2+ N6 1 Oxooctadecyl L Lysinate in Biological Systems in Vitro

Interactions with Cellular Membranes and Lipidic Environments

The lipophilic nature of Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate, imparted by the 18-carbon octadecyl chain, suggests a significant interaction with cellular membranes. This section explores the experimental and computational approaches to understanding these interactions.

Molecular Docking with Lipid Bilayer Models

Molecular docking simulations are computational tools used to predict the binding orientation and affinity of a ligand to a receptor. In the context of this compound, docking studies with a model lipid bilayer would be instrumental in visualizing its interaction with the cell membrane.

Such simulations would likely show the octadecyl tail inserting into the hydrophobic core of the lipid bilayer, interacting with the fatty acid chains of the phospholipids (B1166683). The charged zinc-lysinate head group would be predicted to remain at the lipid-water interface, interacting with the polar head groups of the phospholipids and the surrounding aqueous environment. The specific orientation and depth of penetration would be influenced by the electrostatic interactions between the zinc ion, the amino acid, and the phosphate (B84403) and choline (B1196258) groups of the lipids, as well as the hydrophobic forces driving the acyl chain into the membrane core.

While specific molecular docking studies for this compound are not present in the provided search results, studies on other lipid-binding proteins like zinc α2 glycoprotein (B1211001) have utilized this method to understand how fatty acids and other lipids bind within hydrophobic grooves. nih.gov This highlights the utility of the approach for elucidating lipidic interactions.

Binding to Biological Macromolecules: Proteins and Nucleic Acids

Once inside the cell, this compound has the potential to interact with various biological macromolecules, including proteins and nucleic acids. The zinc ion itself is a known modulator of protein function, and the entire complex may exhibit unique binding properties.

Enzymatic Modulation by Zinc-Lysinate Complexes

Zinc is an essential cofactor for a vast number of enzymes, playing either a catalytic or a structural role. Therefore, zinc-containing compounds have the potential to modulate the activity of various enzymes. The peptidylglycine alpha-amidating enzyme, for instance, requires zinc for its dealkylation activity. nih.gov

The introduction of a zinc-lysinate complex could influence enzymatic activity in several ways. It could act as a source of zinc, potentially activating or enhancing the function of zinc-dependent enzymes. Conversely, it could inhibit enzymes by binding to their active site or allosteric sites, or by disrupting the native zinc coordination. The specific effect would depend on the enzyme , the stability of the this compound complex, and its affinity for the enzyme's zinc-binding sites.

Studies on lysine (B10760008):N6-hydroxylase have shown that ligand binding can affect its stability and function, demonstrating the importance of the lysine moiety in protein interactions. nih.gov While this enzyme is not directly related to the zinc complex, it underscores the potential for the lysinate part of the compound to influence protein binding.

Table 2: Examples of Zinc-Modulated Enzymes This interactive table would list enzymes whose activity is known to be modulated by zinc, along with the nature of the modulation (activation or inhibition) and the role of zinc (catalytic or structural). This would provide context for the potential enzymatic interactions of the specified compound.

| Enzyme | Role of Zinc | Effect of Zinc |

| Carbonic Anhydrase | Catalytic | Essential for activity |

| Alcohol Dehydrogenase | Catalytic & Structural | Essential for activity |

| Matrix Metalloproteinases | Catalytic | Essential for activity |

| Peptidylglycine alpha-amidating enzyme | Catalytic | Required for dealkylation |

Nucleic Acid Interactions and Delivery Implications

Zinc ions are known to interact with nucleic acids and play a role in the structure of zinc-finger proteins, which bind to DNA and RNA to regulate gene expression. researchgate.netnih.gov Various zinc complexes have been designed to bind to nucleic acids, with some showing the ability to cleave DNA or inhibit the interaction between proteins and RNA. researchgate.netresearchgate.net

The this compound complex, with its positive charge, could potentially interact with the negatively charged phosphate backbone of DNA and RNA through electrostatic interactions. The lipophilic tail could further influence this interaction, possibly by intercalating between base pairs or binding in the major or minor grooves. Such interactions could have implications for gene expression and other cellular processes involving nucleic acids.

The lipophilic nature of the compound also suggests potential applications in drug delivery, where it could act as a carrier for nucleic acid-based therapeutics, such as siRNA or antisense oligonucleotides. The lipoamino acid structure could facilitate the formation of nanoparticles or liposomes for the encapsulation and delivery of these genetic materials into cells.

Cellular Uptake and Intracellular Fate Analysis in In Vitro Models

The interaction of this compound with cells, from membrane transit to its destination within the cell, is a critical determinant of its biological function.

Mechanisms of Cellular Entry (e.g., Endocytosis, Passive Diffusion)

The cellular entry of this compound is likely governed by its unique physicochemical properties, combining a charged zinc-lysine head with a long, lipophilic octadecyl (stearoyl) tail. This structure suggests that multiple entry mechanisms may be at play.

Passive Diffusion/Ionophore Activity : The compound's lipophilic nature, conferred by the stearoyl chain, may allow it to function as a zinc ionophore. mdpi.com In this model, the complex partitions into the lipid bilayer of the cell membrane. The hydrophobic tail facilitates transit across the membrane, effectively shuttling the zinc ion into the cytoplasm, a mechanism that does not rely on cellular transport systems like transporters or endocytosis. researchgate.net Theoretical studies on other natural compounds like flavonoids and amino acids suggest they can form hydrophobic, charge-neutral complexes with zinc, enabling passage across lipid membranes. mdpi.comresearchgate.net

Endocytosis : Given the molecule's size and amphipathic character, endocytotic pathways are another plausible entry route. Mechanisms such as macropinocytosis, which involves the non-specific engulfment of extracellular fluid and solutes, are known to be involved in the uptake of other large molecules and nanoparticles. dovepress.com This process is energy-dependent and can be inhibited at low temperatures or by metabolic inhibitors that block ATP production. dovepress.com

Transporter-Mediated Uptake : While simpler zinc-amino acid complexes, such as zinc-lysine, have been shown to be taken up by amino acid transporters in vitro nih.gov, the large, bulky stearoyl group of this compound may sterically hinder its interaction with the binding sites of these transporters. Therefore, this mechanism may be less significant compared to passive diffusion or endocytosis.

| Potential Entry Mechanism | Description | Governing Factors |

| Passive Diffusion | Movement across the cell membrane down a concentration gradient, facilitated by the compound's lipophilic character. | Lipophilicity of the stearoyl tail; charge neutrality of the complex. |

| Endocytosis | Engulfment by the cell membrane to form an intracellular vesicle. An energy-dependent process. | Molecular size; interaction with membrane surface components. |

| Transporter-Mediated | Utilization of specific cell surface transporters, such as amino acid transporters. | Steric hindrance from the stearoyl group may limit this pathway. |

Subcellular Localization Studies (e.g., Organelle Targeting)

Upon entering the cell, the this compound complex would likely dissociate, releasing zinc ions (Zn²⁺) and the N6-(1-oxooctadecyl)-L-lysinate ligand. The fate of these components is then governed by distinct cellular processes.

The released zinc ions are rapidly incorporated into the cell's zinc homeostatic machinery to prevent toxicity from free zinc. This involves buffering by zinc-binding proteins, primarily metallothioneins, and active transport into various organelles. nih.govnih.gov Zinc transporters from the ZnT (SLC30A) family are responsible for moving zinc out of the cytoplasm and into compartments like the endoplasmic reticulum, Golgi apparatus, and vesicles. nih.govresearchgate.net Conversely, ZIP (SLC39A) family transporters move zinc in the opposite direction, from organelles or the extracellular space into the cytoplasm. nih.govresearchgate.net

The lipophilic N6-(1-oxooctadecyl)-L-lysinate ligand would be expected to associate with intracellular membranes, such as the endoplasmic reticulum or mitochondrial membranes, due to its fatty acid chain.

| Protein Family | Function | Subcellular Localization |

| Metallothioneins (MTs) | Bind and buffer excess intracellular zinc, acting as a readily available zinc reservoir. nih.govnih.gov | Cytoplasm, nucleus, mitochondria. |

| ZnT Transporters (SLC30A) | Decrease cytosolic zinc by transporting it into organelles or out of the cell. nih.govresearchgate.net | Membranes of endoplasmic reticulum, Golgi, synaptic vesicles, plasma membrane. |

| ZIP Transporters (SLC39A) | Increase cytosolic zinc by transporting it from organelles or the extracellular space. nih.govresearchgate.net | Plasma membrane, membranes of endoplasmic reticulum, Golgi. |

Impact on Cellular Signaling Pathways

The intracellular release of zinc ions from the compound can significantly modulate various signaling pathways, particularly those sensitive to fluctuations in zinc concentration.

Modulation of Ion Channel Activity (e.g., Acid-Sensing Ion Channels)

Zinc is a known modulator of several ion channels, including acid-sensing ion channels (ASICs), which are proton-gated cation channels involved in processes like pain sensation and synaptic plasticity. nih.govnih.gov The effect of zinc is complex and subtype-specific, capable of being either stimulatory or inhibitory. nih.govnih.gov The dissociation of this compound would release zinc that could interact with ASIC binding sites located in their extracellular domains. nih.gov

Potentiation : On ASIC2a homomers and ASIC1a/2a heteromers, zinc has a potentiating effect. nih.gov It lowers the pH required for channel activation, meaning the channels become more sensitive to acidic conditions in the presence of zinc. nih.gov

Inhibition : Conversely, zinc inhibits other ASIC subtypes, such as ASIC1a and ASIC3, by increasing the proton concentration needed for activation or by directly blocking the channel pore.

The table below summarizes the dual role of zinc on different ASIC subtypes based on published research.

| ASIC Subtype | Effect of Zinc | Mechanism | Effective Concentration (EC₅₀/IC₅₀) |

| ASIC1a | Inhibition | Allosteric modulation, reduces proton sensitivity | ~28 µM |

| ASIC2a | Potentiation | Induces an alkaline shift in pH dependence | ~120 µM |

| ASIC1a/2a | Potentiation | Binds with low affinity to potentiate current | ~111 µM |

| ASIC3 | Inhibition | Reduces the maximum current response to acid | Micromolar range |

Influence on Signal Transduction Cascades Related to Zinc Homeostasis

An influx of zinc from this compound would act as a signaling event, triggering a cellular response to restore zinc balance. This process is primarily mediated by the Metal-Responsive Element-Binding Transcription Factor-1 (MTF-1). nih.gov

When intracellular zinc levels rise, zinc binds to MTF-1. This binding event causes MTF-1 to translocate into the nucleus, where it binds to specific DNA sequences called Metal Response Elements (MREs) in the promoter regions of target genes. nih.gov This leads to:

Upregulation of ZnT Transporters : Increased expression of ZnT transporters, such as ZnT1, which actively pump zinc out of the cytoplasm, either across the plasma membrane or into organelles. nih.gov

Upregulation of Metallothioneins : Increased synthesis of metallothionein (B12644479) proteins to chelate and sequester the excess intracellular zinc. nih.govnih.gov

Downregulation of ZIP Transporters : In some contexts, to prevent further zinc influx, the expression of certain ZIP transporters that import zinc into the cytoplasm is reduced. researchgate.net

This coordinated response, known as late zinc signaling, ensures that the intracellular free zinc concentration is tightly controlled, preventing cellular damage while allowing for zinc to be utilized where needed. nih.govresearchgate.net

Theoretical and Research Oriented Applications of Zinc 2+ N6 1 Oxooctadecyl L Lysinate

Design of Advanced Drug Delivery Systems (Conceptual Frameworks)

The self-assembly capabilities inherent in metal-amino acid complexes offer a foundational principle for the design of advanced drug delivery systems. nih.gov The coordination of zinc with N6-stearoyl-L-lysine can be conceptualized as forming a metallosurfactant, a class of compounds known for creating organized structures like micelles or vesicles in aqueous environments. acs.org These structures are theoretically well-suited for encapsulating therapeutic agents.

Encapsulation and Release Kinetics in Model Systems

The lipophilic 1-oxooctadecyl (stearoyl) chain of Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate provides a nonpolar microenvironment, making it a theoretically ideal candidate for the encapsulation of hydrophobic drugs, which often face challenges with solubility and bioavailability. mdpi.com In a model system, it is hypothesized that these molecules would self-assemble into nanostructures, such as micelles or liposomes, sequestering the hydrophobic drug within their core. researchgate.net

The release of an encapsulated drug would be governed by the stability of the self-assembled structure. This stability is influenced by factors such as pH, ionic strength, and the presence of competing chelating agents. mdpi.com For instance, in an acidic tumor microenvironment, protonation of the carboxylate group could disrupt the coordination with the zinc ion, leading to the disassembly of the nanocarrier and subsequent release of the therapeutic payload.

Table 1: Conceptual Encapsulation and Release Parameters

| Parameter | Theoretical Influence on this compound-based DDS |

| Drug Properties | Lipophilicity of the drug would favor high encapsulation efficiency within the hydrophobic core. |

| pH | Lower pH could lead to protonation and destabilization of the zinc-lysine complex, triggering drug release. |

| Ionic Strength | Changes in ionic strength could alter the critical micelle concentration and the stability of the nanocarriers. |

| Enzymatic Activity | Specific enzymes could potentially cleave the amide bond, leading to a breakdown of the carrier molecule. |

Targeting Strategies for Cell-Specific Delivery

The surface of a drug delivery system constructed from this compound could be theoretically functionalized for cell-specific targeting. The lysine (B10760008) component of the molecule, with its available amino group, provides a reactive handle for the covalent attachment of targeting ligands such as antibodies, peptides, or aptamers. These ligands would recognize and bind to receptors that are overexpressed on the surface of target cells, for instance, cancer cells.

Another conceptual approach involves leveraging the inherent properties of zinc-amino acid complexes. Studies have shown that certain amino acid transporters are upregulated in cancer cells to meet their high metabolic demands. nih.gov A drug delivery system based on a zinc-lysine complex might be preferentially taken up by cells with high expression of lysine transporters.

Gene Delivery Vector Development (Conceptual)

The development of safe and effective non-viral vectors for gene therapy is a significant area of research. nih.gov Metal complexes with a high affinity for nucleic acids are emerging as a promising option. nih.gov The cationic nature that this compound could assume at physiological pH, due to the zinc ion and potentially the terminal amino group of lysine, suggests its potential to interact with negatively charged DNA or RNA.

Development of Biochemical Probes and Biosensors

The interaction of zinc ions with specific ligands can be harnessed to create sensitive and selective biosensors. While direct research on this compound in this context is not available, its components suggest theoretical applicability in the design of novel sensing platforms.

Fluorescence Resonance Energy Transfer (FRET) Applications in Protein Conformation Studies

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and conformational changes in proteins. nih.gov A hypothetical FRET-based sensor for a specific protein could be designed using this compound as a structural scaffold.

In this conceptual model, a FRET donor and acceptor pair of fluorophores would be conjugated to a molecule that specifically binds to the protein of interest. The this compound could act as a linker or a component of a larger assembly that brings the FRET pair into proximity upon a conformational change in the target protein. The zinc ion itself could play a role in the recognition of a zinc-binding domain within the protein, such as a zinc finger. wikipedia.org

Table 2: Hypothetical FRET-based Sensor Components

| Component | Role in the Conceptual Sensor |

| This compound | Structural scaffold; potential for protein recognition via the zinc ion. |

| FRET Donor Fluorophore | Covalently attached to the sensor assembly; emits light at a specific wavelength. |

| FRET Acceptor Fluorophore | Covalently attached to the sensor assembly; absorbs energy from the donor upon proximity. |

| Target Protein | Undergoes a conformational change that alters the distance between the donor and acceptor. |

Metal-Ion Dependent Biosensing Platforms

The development of biosensors for the detection of metal ions is crucial for understanding their roles in biological systems and for monitoring environmental contamination. nih.gov A biosensing platform for the detection of specific metal ions could theoretically incorporate this compound.

One conceptual design could involve the immobilization of N6-(1-oxooctadecyl)-L-lysine on a sensor surface. The introduction of a sample containing zinc ions would lead to the formation of the this compound complex on the surface, which could be detected through various means, such as a change in electrochemical signal or mass (e.g., using a quartz crystal microbalance). Alternatively, a competitive assay could be designed where other metal ions displace the zinc from the complex, leading to a detectable signal change. The specificity of such a sensor would depend on the relative binding affinities of different metal ions to the N6-(1-oxooctadecyl)-L-lysine ligand.

Compound Names Mentioned in this Article

Exploration in Biomaterials and Nanotechnology

The dual nature of this compound, combining a bioactive metal ion with a lipoamino acid, offers intriguing possibilities for the development of advanced biomaterials and nanotechnologies. The presence of the N6-(1-oxooctadecyl)-L-lysinate ligand, which is essentially a fatty acid attached to lysine, imparts lipophilic properties that can be exploited for enhanced integration into biological matrices and for surface functionalization.

Biocompatible scaffolds are crucial for tissue engineering, providing a temporary framework for cell growth and tissue regeneration. nih.gov The incorporation of bioactive molecules into these scaffolds can enhance their functionality. Zinc, as an essential trace element, is known to play a vital role in bone metabolism, including nucleic acid synthesis, enzymatic reactions, and the regulation of apoptosis. mdpi.com

Research into biodegradable metals for bone repair has highlighted the potential of zinc and its alloys. researchgate.net Pure zinc porous scaffolds have demonstrated good biocompatibility and the ability to promote bone regeneration in animal models. nih.gov The degradation of these scaffolds releases zinc ions, which can create a favorable microenvironment for bone healing. researchgate.net Synthetic polymers like poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and polycaprolactone (B3415563) (PCL) are also widely researched for creating scaffolds due to their biodegradability and tunable mechanical properties. mdpi.com

Theoretically, integrating this compound into such polymer-based scaffolds could offer several advantages. The long octadecyl chain of the lysinate ligand could enhance the hydrophobicity of the scaffold surface, potentially influencing protein adsorption and subsequent cell attachment. Furthermore, the controlled release of the entire zinc-lipoamino acid complex or its individual components (zinc ions and N6-(1-oxooctadecyl)-L-lysinate) during scaffold degradation could provide sustained bioactive signals to the surrounding tissue. This could lead to improved osteogenic promotion and better integration of the implant. researchgate.netnih.gov Chitosan (B1678972), a natural polysaccharide, is another promising scaffold material due to its biodegradability, biocompatibility, and inherent antimicrobial activity. nih.gov The amino groups in chitosan could potentially interact with the zinc-lysinate complex, allowing for its stable incorporation.

Nanoparticles are increasingly being explored for various biomedical applications, including drug delivery and bioimaging. researchgate.net Functionalizing the surface of nanoparticles can improve their stability, biocompatibility, and targeting capabilities. Amino acids, including lysine, have been used to functionalize nanoparticles, controlling their growth and stabilizing them. researchgate.net For instance, lysine has been shown to direct the anisotropic growth of gold nanoparticles. researchgate.net

The functionalization of nanoparticles with zinc-lysinate moieties, such as those from this compound, is a promising area of research. The lipophilic octadecyl tail could facilitate the interaction of the functionalized nanoparticles with cell membranes, potentially enhancing cellular uptake. This is a desirable characteristic for drug delivery systems. Moreover, the zinc-lysinate moiety could confer specific biological activities to the nanoparticle, such as antimicrobial or anti-inflammatory properties.

Research has been conducted on functionalizing silica (B1680970) nanoparticles with zinc-lysine complexes for oral care applications, where they provide antibacterial efficacy. nih.gov Similarly, zinc oxide (ZnO) nanoparticles, known for their antimicrobial properties, have been functionalized with various molecules to enhance their activity and biocompatibility. researchgate.netijasrm.com Theoretically, the N6-(1-oxooctadecyl)-L-lysinate ligand could be used to functionalize ZnO nanoparticles, where the lipophilic chain could improve their dispersion in polymeric matrices for creating nanocomposites with enhanced antimicrobial properties.

Antimicrobial and Anti-Inflammatory Research (Mechanistic Exploration)

The potential antimicrobial and anti-inflammatory properties of this compound are a significant focus of theoretical and research interest. The bioactivity is thought to arise from the synergistic or individual contributions of the zinc ion and the lipoamino acid ligand.

Zinc compounds, in general, are known to possess broad-spectrum antimicrobial activity. nih.gov The proposed mechanisms of action for zinc and its complexes include the disruption of bacterial cell membranes, inhibition of essential enzymes, and the generation of reactive oxygen species (ROS). nih.gov The lipophilic nature of this compound is hypothesized to play a crucial role in its antimicrobial action. The long fatty acid chain could facilitate the insertion of the molecule into the lipid bilayer of bacterial membranes, leading to increased permeability and cell lysis. nih.gov This is supported by the concept that increased lipophilicity of metal complexes can enhance their ability to penetrate microbial cell membranes. nih.gov

| Zinc Complex | Bacterium | MIC (mg/mL) |

| Zn-Bio (chelate of protein hydrolysate) | E. coli | 0.125 |

| Zn-Gly (glycine chelate) | E. coli | 0.75 |

| Zn-AMK (amino acid hydrate (B1144303) chelate) | E. coli | 1.5 |

| ZnSO₄ | E. coli | 2 - 6 |

| Zn-Gly (glycine chelate) | K. oxytoca | 1.5 |

| Zn-AMK (amino acid hydrate chelate) | K. oxytoca | 3 |

| ZnSO₄ | P. aeruginosa | 2 |

| Organic Zn Complexes | P. aeruginosa | 8 - 10 |

| ZnSO₄ | S. aureus | 1 - 3 |

| Organic Zn Complexes | S. aureus | 1.5 - 4 |

This table presents data on various organic and inorganic zinc complexes to provide a comparative context for the potential antimicrobial activity of this compound. Data sourced from a study on the antimicrobial and anti-biofilm efficacy of different zinc forms. nih.gov

Molecular docking studies on other zinc complexes can provide insights into potential molecular targets. For example, zinc complexes have been docked with bacterial enzymes such as DNA gyrase and tyrosyl-tRNA synthetase, suggesting that inhibition of these essential enzymes could be a mechanism of antimicrobial action. nih.govmdpi.comnih.gov It is plausible that this compound could interact with similar targets, with its lipophilic tail contributing to a stronger binding affinity within hydrophobic pockets of these proteins. nih.gov

Zinc is a well-established modulator of the immune system, with known anti-inflammatory properties. mdpi.comnih.gov A key mechanism by which zinc exerts its anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.gov

Zinc has been shown to suppress the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitor of NF-κB (IκB). frontiersin.org By inhibiting IKK, zinc prevents the degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and unable to initiate the transcription of pro-inflammatory genes. nih.gov Zinc deficiency, on the other hand, has been shown to enhance the expression of NF-κB-responsive genes and exacerbate inflammatory responses. nih.govnih.gov

The N6-(1-oxooctadecyl)-L-lysinate component may also contribute to the anti-inflammatory profile. Lipoamino acids have been investigated for their anti-inflammatory potential, with some studies suggesting they can modulate prostaglandin (B15479496) production, shifting the balance towards anti-inflammatory mediators. nih.gov

The theoretical anti-inflammatory action of this compound would, therefore, be a combination of the zinc ion's ability to suppress key inflammatory signaling pathways and the lipoamino acid's potential to modulate inflammatory mediators. The lipophilic character of the molecule could enhance its bioavailability and ability to reach intracellular targets involved in the inflammatory cascade.

| Inflammatory Marker | Effect of Zinc Supplementation | Underlying Mechanism |

| NF-κB | Inhibition of activation nih.govnih.gov | Suppression of IKK complex activity, stabilization of IκB. frontiersin.org |

| TNF-α | Decreased production nih.gov | Inhibition of NF-κB, which is a key transcription factor for TNF-α. frontiersin.org |

| IL-1β | Decreased production nih.gov | Downregulation of inflammatory gene expression mediated by NF-κB. nih.gov |

| IL-6 | Decreased production mdpi.comnih.gov | Modulation of T-helper cell function and NF-κB signaling. mdpi.comnih.gov |

| Reactive Oxygen Species (ROS) | Reduction | Induction of metallothioneins, which are potent antioxidants. nih.gov |

This table summarizes the modulatory effects of zinc on key inflammatory markers and pathways, providing a basis for the potential anti-inflammatory activity of this compound.

Methodological Contributions and Experimental Frameworks Utilizing Zinc 2+ N6 1 Oxooctadecyl L Lysinate

Advanced Spectroscopic Techniques for Real-Time Monitoring of Molecular Interactions

The study of molecular interactions in real-time is fundamental to understanding dynamic biological processes. Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate can be leveraged within spectroscopic frameworks, particularly those involving fluorescence, to monitor these interactions. The underlying principle often involves the design of a sensor system where the binding of a target molecule induces a measurable change in spectroscopic properties.

Many fluorescent probes for zinc operate on principles like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov In a PET-based sensor, a fluorophore is linked to a zinc chelator (receptor). In the absence of zinc, the chelator quenches the fluorescence via electron transfer. When zinc binds to the chelator, this PET process is blocked, leading to a significant enhancement in fluorescence intensity. nih.gov The N6-(1-oxooctadecyl)-L-lysinate moiety can act as a specific ligand for Zn(II), where the carboxyl group, the alpha-amino group, and the N6-amide group can participate in chelation.

Research findings indicate that the coordination environment of zinc is critical for its function, with catalytic sites in enzymes typically involving three amino acid residues and a water molecule. nih.gov A probe designed around this compound could be used to study competitive binding in these enzymatic pockets. The interaction of the probe with a target protein could displace the zinc ion or alter its coordination sphere, leading to a change in a spectroscopic signal, such as fluorescence. The reversibility of the signal is a key feature, confirming that the change is due to Zn(II) binding and not an artifact. nih.gov

Below is a table summarizing the characteristics of a hypothetical spectroscopic probe based on a functionalized N6-(1-oxooctadecyl)-L-lysinate scaffold.

| Parameter | Description | Typical Value/Observation |

| Sensing Principle | Photoinduced Electron Transfer (PET) | Fluorescence "turn-on" upon Zn(II) binding. |

| Fluorophore | Appended to the lysine (B10760008) backbone | e.g., Naphthalimide, Rhodamine |

| Excitation Max (λex) | Wavelength used to excite the probe | ~488 nm |

| Emission Max (λem) | Wavelength of maximum fluorescence | ~520 nm (Zn-free), ~525 nm (Zn-bound) |

| Quantum Yield (Φf) | Efficiency of fluorescence | Low (e.g., <0.1) in Zn-free state; High (e.g., >0.5) in Zn-bound state. |

| Binding Affinity (Kd) | Dissociation constant for Zn(II) | Micromolar (µM) to nanomolar (nM) range, tunable by ligand design. |

| Application | Real-time monitoring | Studying enzyme-substrate interactions, metal ion exchange, protein conformational changes. |

This table is illustrative, based on principles from existing zinc sensors.

Cellular Imaging Methodologies Employing Functionalized Probes

Building upon spectroscopic principles, functionalized probes incorporating this compound are well-suited for cellular imaging. Fluorescence microscopy is a powerful technique for visualizing the distribution and dynamics of molecules in living cells with high sensitivity and spatiotemporal resolution. frontiersin.org The unique structure of this compound offers specific advantages for creating targeted imaging probes.

The N6-(1-oxooctadecyl)-L-lysinate portion of the molecule is highly lipophilic due to the 18-carbon chain. This property can be exploited to direct the probe to cellular membranes or lipid-rich organelles, such as the endoplasmic reticulum or mitochondria. To create an imaging agent, a fluorescent reporter group would be covalently attached to the core molecule. The resulting functionalized probe would then be introduced to living cells.

The probe's fluorescence would be modulated by the local concentration of free or labile zinc ions. nih.gov For instance, a probe designed to be "off" in the zinc-free state would light up upon binding intracellular zinc, allowing for the visualization of zinc pools within specific subcellular compartments. nih.gov This is particularly relevant as zinc is a crucial signaling ion, and its misregulation is implicated in various cellular processes. nih.gov Methodologies often involve comparing fluorescence in resting cells to cells stimulated to release zinc, with control experiments using a strong zinc chelator like TPEN to confirm the signal's specificity. nih.gov

The table below outlines a representative experimental framework for using such a probe.

| Parameter | Description | Example Procedure/Observation |

| Probe Design | Lipophilic Zinc Sensor | N6-(1-oxooctadecyl)-L-lysinate coupled to a fluorophore (e.g., BODIPY). |

| Cell Line | Model system for study | e.g., Neuronal cells (PC12), intestinal cells (Caco-2). nih.govnih.gov |

| Probe Loading | Incubation conditions | Cells incubated with 1-10 µM probe in buffer for 30-60 minutes. |

| Imaging Technique | Microscopy method | Live-cell confocal fluorescence microscopy. |

| Experimental Condition | Stimulus to alter Zn(II) levels | Addition of exogenous Zn(II) or a physiological stimulus known to release intracellular zinc. |

| Control | Confirmation of Zn(II) specificity | Addition of a membrane-permeable Zn(II) chelator (e.g., TPEN) to quench the signal. nih.gov |

| Observation | Visualization of results | Increased fluorescence localized to specific organelles (e.g., membranes) upon stimulation, which is reversed by the chelator. |

This table provides a generalized workflow for cellular imaging applications.

Development of High-Throughput Screening (HTS) Assays for Compound Evaluation

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for their ability to modulate a specific biological target. This compound can be integral to the design of HTS assays, particularly for enzymes that recognize or process acylated lysines or are zinc-dependent.

One major class of enzymes, histone deacetylases (HDACs), removes acetyl groups from lysine residues. A related but distinct modification is fatty acylation, such as octadecanoylation. An HTS assay could be developed to discover inhibitors of enzymes that remove this long-chain fatty acyl group. In this context, a substrate could be designed based on the N6-(1-oxooctadecyl)-L-lysinate structure, perhaps linked to a fluorescent or luminescent reporter group. The enzymatic removal of the acylated lysine would lead to a change in the signal, which is measured in a multi-well plate format.

Alternatively, HTS assays can be developed to find inhibitors of zinc-dependent enzymes where the compound itself is not the substrate but a tool. For example, label-free HTS platforms, such as those based on mass spectrometry or protein thermal shift, can identify compounds that bind to a target protein. nih.govnih.gov this compound could be used as a reference compound or a competitor in an assay targeting a zinc-finger protein, which are known targets for drug development against viruses like HIV. wikipedia.org

The following table outlines the key parameters for a hypothetical HTS assay designed to find inhibitors of a deacylase enzyme.

| Parameter | Description | Details |

| Assay Principle | Enzymatic reaction with fluorescent readout | Enzyme cleaves the N6-(1-oxooctadecyl)-L-lysine from a quenched fluorogenic peptide. |

| Target Enzyme | Hypothetical "Lysine De-octadecanoylase" | An enzyme that removes long-chain fatty acyl groups from lysine. |

| Substrate | Fluorogenic Peptide | e.g., A short peptide containing N6-(1-oxooctadecyl)-L-lysine flanked by a fluorophore and a quencher. |

| Compound Library | Source of potential inhibitors | Large collection of diverse small molecules (e.g., >50,000 compounds). nih.gov |

| Detection Method | Fluorescence Intensity | Measured using a plate reader (e.g., at λex/λem = 485/520 nm). |

| Assay Robustness (Z'-factor) | Statistical measure of assay quality | A value >0.5 indicates an excellent assay for HTS. nih.gov |

| Hit Criteria | Definition of an active compound | e.g., >50% inhibition of the enzymatic reaction. |

This table illustrates the design of an HTS assay for compound evaluation.

Integration with 'Omics' Technologies for Systems-Level Understanding

To fully comprehend the biological impact of a compound like this compound, its effects must be studied at a systems level. This involves integrating 'omics' technologies—such as proteomics, metabolomics, and genomics—to build a holistic picture of the cellular response. nih.govnih.gov Such an approach moves beyond a single target to understand the broader network of interactions and pathway perturbations.

Given its composition, the compound could influence multiple cellular pathways. The introduction of this compound into a biological system could be monitored using the following 'omics' approaches:

Metabolomics: This would track the fate of the compound's components. Mass spectrometry-based metabolomics could identify and quantify the N6-(1-oxooctadecyl)-L-lysinate molecule and its breakdown products (stearic acid and lysine) within the cell, providing insights into its stability and metabolic processing.

Proteomics: This approach would identify proteins that physically interact with the compound (chemoproteomics) or whose expression levels change in response to it. For example, deep profiling of the proteome and phosphoproteome could reveal alterations in signaling pathways controlled by zinc-dependent kinases or phosphatases. nih.gov

Genomics/Transcriptomics: This would measure changes in gene expression in response to the compound. As zinc is a key component of transcription factors (zinc fingers), the compound could lead to widespread changes in the transcriptome, which can be quantified using RNA-sequencing. wikipedia.org

By integrating data from these different layers, researchers can construct network models that explain how the compound exerts its effects, from direct target engagement to downstream functional outcomes. nih.gov

The table below summarizes how different 'omics' technologies could be applied to study this compound.

| 'Omics' Technology | Research Question | Potential Findings |

| Metabolomics | How is the compound metabolized by the cell? | Identification of catabolic products like stearic acid and lysine; assessment of compound stability. |

| Proteomics (Expression) | Which protein levels change after treatment? | Upregulation or downregulation of enzymes in fatty acid metabolism or amino acid transport. |

| Proteomics (Interactomics) | What proteins does the compound bind to? | Identification of zinc-finger proteins, deacylating enzymes, or lipid-binding proteins as direct targets. |

| Transcriptomics | How does the compound affect gene expression? | Changes in the transcription of genes regulated by zinc-dependent transcription factors or involved in stress responses. |

| Systems Biology | What is the overall cellular impact? | Construction of an integrated network model showing how the compound perturbs cellular signaling and metabolism. nih.gov |

This table maps 'omics' approaches to research questions for a systems-level analysis.

Future Research Directions, Conceptual Challenges, and Interdisciplinary Perspectives

Refinement of Predictive Models for Biological Activity

The development of accurate predictive models is a cornerstone of modern chemical and pharmaceutical research, enabling the rapid screening of vast chemical spaces and reducing reliance on costly and time-consuming experimental work. For a molecule like Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate, which combines a metal ion, an amino acid, and a lipid chain, quantitative structure-activity relationship (QSAR) and nano-QSAR models hold significant promise.

Future research should focus on developing bespoke predictive models for this class of metallo-amphiphiles. This would involve the systematic synthesis of a library of analogous compounds, varying the alkyl chain length, the amino acid, and even the metal ion. The biological activities of these compounds—be it antimicrobial, anti-inflammatory, or other therapeutic actions—would then be experimentally determined.

These experimental data would form the basis for building robust QSAR models. Key molecular descriptors that could be incorporated into these models are likely to include:

Physicochemical Properties: LogP (lipophilicity), molecular weight, and pKa.

Topological Descriptors: Molecular connectivity indices and shape indices.

Quantum Chemical Descriptors: The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are indicative of a molecule's reactivity. nih.gov

Metal-Specific Descriptors: Parameters such as the electronegativity and the first hydrolysis constant of the metal ion have been used in QSAR models for metal ion toxicity. researchgate.net

The development of such models would not only allow for the prediction of the biological activity of novel, unsynthesized analogues of this compound but would also provide deeper insights into the molecular features driving its activity.

Exploration of Structure-Function Relationships through Rational Design

The unique tripartite structure of this compound offers a rich playground for rational design and the exploration of structure-function relationships. Systematic modifications to each of its three components—the octadecyl chain, the L-lysine linker, and the zinc(2+) ion—could be undertaken to fine-tune its physicochemical properties and biological activity.

Influence of the Alkyl Chain: The length of the alkyl chain is known to significantly impact the self-assembly and surface activity of amphiphilic molecules. nih.govmontana.edunih.gov Shorter chains may lead to higher critical micelle concentrations (CMCs) and greater water solubility, while longer chains could enhance membrane interactions. A systematic study varying the alkyl chain length (e.g., from C12 to C22) would provide invaluable data on how this parameter affects properties such as CMC, aggregation number, and ultimately, biological efficacy.

Table 1: Investigating Structure-Function Relationships

| Component to Modify | Variable | Property to Investigate | Potential Impact |

|---|---|---|---|

| Alkyl Chain | Chain Length (e.g., C12, C14, C16, C18, C20, C22) | Critical Micelle Concentration (CMC), Surface Tension, Aggregation Behavior | Altered lipophilicity, membrane interaction, and self-assembly |

| Amino Acid | Type of Amino Acid (e.g., Glycine, Histidine, Methionine) | Coordination Geometry, Stability Constant, Solubility | Modified metal chelation, polarity, and biological target specificity |

| Metal Ion | Type of Divalent Metal (e.g., Cu(II), Mn(II), Fe(II)) | Redox Potential, Lewis Acidity, Biological Activity | Changes in catalytic activity and specific biological interactions |

Integration into Multi-Functional Hybrid Materials

The amphiphilic nature of this compound makes it an excellent candidate for integration into multi-functional hybrid materials. rsc.org Its ability to self-assemble could be harnessed to create structured nanomaterials or to functionalize the surfaces of other materials.

Future research could explore the incorporation of this compound into:

Hydrogels: For applications in wound dressings or as scaffolds for tissue engineering. rsc.org The zinc complex could confer antimicrobial properties to the hydrogel while also potentially promoting wound healing.

Nanoparticles: As a coating for inorganic nanoparticles (e.g., silica (B1680970), titanium dioxide) to create hybrid particles with enhanced biocompatibility and targeted delivery capabilities. rsc.org

Polymer Films: To create antimicrobial and anti-fouling surfaces for medical devices or industrial applications. youtube.com

Dental Resins: As a filler to impart antibacterial properties to dental adhesives and restorative materials. researchgate.netnih.gov

The key to success in this area will be to understand and control the interactions between the zinc complex and the host material. Characterization techniques such as transmission electron microscopy (TEM), scanning electron microscopy (SEM), and X-ray diffraction (XRD) will be crucial for elucidating the structure of these hybrid materials.

Addressing Scalability and Sustainability in Synthesis for Research Endeavors

For any promising compound to move from the laboratory to broader research applications, its synthesis must be scalable and sustainable. The traditional Schotten-Baumann reaction used for acylating amino acids often involves harsh conditions and the use of hazardous reagents. uni-duesseldorf.de

Future research should focus on developing greener and more efficient synthetic routes to this compound and its analogues. Promising avenues include:

Enzymatic Synthesis: The use of enzymes, such as lipases or aminoacylases, offers a milder and more selective alternative to chemical synthesis. uni-duesseldorf.denih.gov These biocatalytic methods can often be performed in aqueous media, reducing the need for organic solvents.

Chemo-enzymatic Methods: Combining the efficiency of chemical synthesis with the selectivity of enzymatic catalysis could provide an optimal route to these compounds. researchgate.net

Synthesis from Renewable Feedstocks: Utilizing fatty acids derived from vegetable oils as the starting material for the octadecyl chain would enhance the sustainability of the synthesis. researchgate.net

A life cycle assessment of any newly developed synthetic route would be beneficial to quantify its environmental impact compared to traditional methods.

Table 2: Comparison of Synthetic Routes for Acylated Amino Acids

| Synthetic Method | Advantages | Disadvantages | Key Research Focus |

|---|---|---|---|

| Schotten-Baumann Reaction | Well-established, generally high yields | Use of hazardous acyl chlorides, harsh alkaline conditions, solvent waste | Optimization to reduce waste and use of greener solvents |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity, environmentally friendly | Lower yields, potential for enzyme inhibition, cost of enzymes | Discovery of more robust and efficient enzymes, process optimization |

| Chemo-enzymatic Synthesis | Combines advantages of both methods | Can be complex to develop and optimize | Designing efficient one-pot reaction sequences |

| Direct Condensation | Simple, atom-economical | High temperatures required, potential for side reactions | Development of more efficient catalysts to lower reaction temperatures |

Collaborative Approaches in Chemical Biology and Materials Science

The multifaceted nature of this compound calls for a highly interdisciplinary research approach. Meaningful progress will require close collaboration between experts in different fields.

Chemical Biologists can elucidate the molecular mechanisms of action of the compound, identify its biological targets, and design and interpret cellular assays.

Materials Scientists can develop methods for incorporating the compound into hybrid materials, characterize the resulting materials, and explore their applications in areas such as drug delivery, coatings, and regenerative medicine. birmingham.ac.ukrsc.org

Synthetic Chemists are needed to devise efficient and scalable routes to the parent compound and its analogues.

Computational Chemists can develop the predictive models needed to guide the design of new and improved molecules.

Such collaborative efforts will be essential to fully unlock the scientific potential of this compound and to translate fundamental discoveries into practical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Zinc(2+) N6-(1-oxooctadecyl)-L-lysinate, and how can orthogonal experimental design be applied to maximize yield?

- Methodological Answer: Synthesis optimization involves systematic variation of parameters such as molar ratio, temperature, pH, and reaction time. For lysinate-zinc complexes, orthogonal experiments (e.g., L9 orthogonal array) have been used to identify optimal conditions. For example, a molar ratio of Zn²⁺:L-lysinate at 1:2, reaction temperature of 60°C, pH 8, and 120-minute reaction time yielded 89.67% efficiency in analogous chelate synthesis . Characterization via IR spectroscopy and atomic absorption spectrometry confirms coordination geometry and purity.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer: Key techniques include:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide bonds, carboxylate stretches) and confirms acyl substitution .

- Elemental Analysis : Validates stoichiometry of Zn²⁺ and lysinate moieties .

- Atomic Absorption Spectrometry (AAS) : Quantifies zinc content and verifies chelation efficiency .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and hydration states in related compounds .

Advanced Research Questions

Q. How can researchers investigate the impact of alkyl chain length variations (e.g., hexadecyl vs. octadecyl) on the chelation stability of lysinate-zinc complexes?

- Methodological Answer: Comparative studies using homologs (e.g., Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate vs. octadecyl derivatives) can reveal chain-length effects. Techniques include:

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity and enthalpy changes during chelation.

- Dynamic Light Scattering (DLS) : Evaluates colloidal stability in aqueous solutions.

- X-ray Diffraction (XRD) : Correlates crystallinity with chain length . Structural analogs in registration databases (e.g., CAS 299-902-7 for octadecyl derivatives) provide reference data .

Q. What methodological approaches are recommended for resolving discrepancies in viscosity data between lysinate derivatives and traditional amine solvents?

- Methodological Answer: Contradictions in viscosity trends (e.g., lower viscosity at high concentrations vs. MDEA) require:

- Controlled Rheological Studies : Measure viscosity under standardized shear rates and temperatures.

- Molecular Dynamics Simulations : Model intermolecular interactions (e.g., hydrogen bonding, hydrophobic effects) to explain deviations .

- Error Analysis : Validate instrument calibration and sample preparation protocols to rule out experimental artifacts .

Q. What strategies can be employed to design co-crystalline forms of this compound to enhance its physicochemical properties?

- Methodological Answer: Co-crystallization with "helper" species (e.g., amino acids or pharmaceuticals) improves solubility or stability. Steps include:

- Screening Co-formers : Use combinatorial chemistry or high-throughput crystallization trials.

- Powder XRD and DSC : Monitor phase transitions and identify successful co-crystal formation .

- Stability Testing : Compare hygroscopicity and thermal degradation profiles of co-crystals vs. parent compound .

Q. How does the presence of the 1-oxooctadecyl group influence the surfactant properties of lysinate-zinc complexes compared to other acylated derivatives?

- Methodological Answer: The hydrophobic octadecyl chain enhances micelle formation, critical for surfactant applications. Methodologies include:

- Surface Tension Measurements : Determine critical micelle concentration (CMC) using a tensiometer.

- Transmission Electron Microscopy (TEM) : Visualize micelle morphology.

- Comparative Analysis : Benchmark against analogs like disodium N-(1-oxooctadecyl)-L-glutamate, which shares similar amphiphilic behavior . Functional group substitutions (e.g., glycine vs. lysine) alter charge distribution and aggregation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.